N-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-3-methoxybenzamide
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Description
N-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H23FN2O5S and its molecular weight is 434.48. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Piperidine derivatives have been shown to have antimicrobial and antimalarial activities, suggesting they may interfere with essential biochemical pathways in these organisms .
Pharmacokinetics
Its molecular weight (50159 g/mol ) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well absorbed in the gastrointestinal tract.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-29-17-4-2-3-15(13-17)21(26)23-14-20(25)24-11-9-19(10-12-24)30(27,28)18-7-5-16(22)6-8-18/h2-8,13,19H,9-12,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYQUQLHVCCWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.